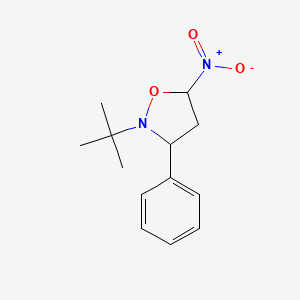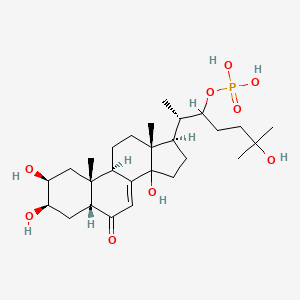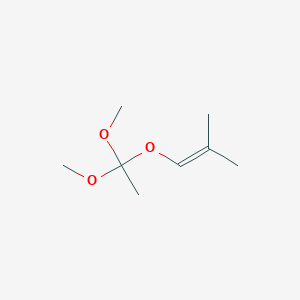
1-(1,1-Dimethoxyethoxy)-2-methylprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dimethoxyethoxy)-2-methylprop-1-ene is an organic compound with the molecular formula C7H14O3 It is a derivative of propene and features a dimethoxyethoxy group attached to the second carbon of the propene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dimethoxyethoxy)-2-methylprop-1-ene typically involves the reaction of 2-methylprop-1-ene with dimethoxyethane under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction parameters can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,1-Dimethoxyethoxy)-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dimethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(1,1-Dimethoxyethoxy)-2-methylprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(1,1-Dimethoxyethoxy)-2-methylprop-1-ene exerts its effects involves interactions with specific molecular targets. The dimethoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in various environments. The pathways involved may include enzymatic reactions and other biochemical processes.
Comparación Con Compuestos Similares
1,1-Dimethoxyethane: A related compound with similar structural features but different reactivity and applications.
1,1-Dimethoxypropane: Another similar compound used in organic synthesis and industrial applications.
Uniqueness: 1-(1,1-Dimethoxyethoxy)-2-methylprop-1-ene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
83661-49-8 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
1-(1,1-dimethoxyethoxy)-2-methylprop-1-ene |
InChI |
InChI=1S/C8H16O3/c1-7(2)6-11-8(3,9-4)10-5/h6H,1-5H3 |
Clave InChI |
AWIWBURUXPBVMW-UHFFFAOYSA-N |
SMILES canónico |
CC(=COC(C)(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


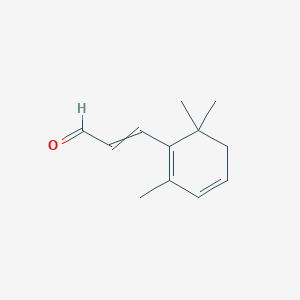
![7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14414375.png)
![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)
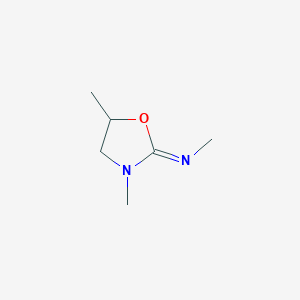

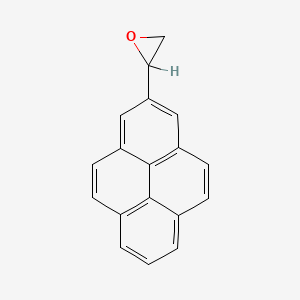

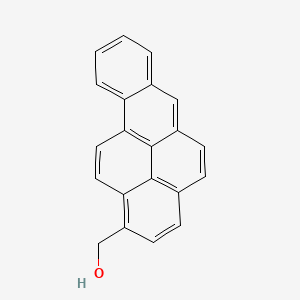
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)

